molecular formula C5H10O<br>(CH3)2CHCH2CHO<br>C5H10O B047997 Isovaleraldehyde CAS No. 590-86-3

Isovaleraldehyde

Cat. No. B047997
CAS RN: 590-86-3
M. Wt: 86.13 g/mol
InChI Key: YGHRJJRRZDOVPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isovaleraldehyde can be approached through several methods, including the hydroformylation of isobutene and the oxidation of isovaleryl alcohol. These methods vary in their efficiency, selectivity, and environmental impact, making the choice of synthesis pathway critical for industrial applications. The study of these synthesis methods is crucial for optimizing production processes and developing more sustainable and cost-effective manufacturing techniques.

Molecular Structure Analysis

Isovaleraldehyde's molecular structure is characterized by its aldehyde functional group attached to a branched carbon chain. This structural feature is responsible for its distinctive chemical behavior and reactivity. Molecular structure analysis of isovaleraldehyde involves understanding the electronic and spatial arrangement of its atoms, which influences its interaction with other molecules in chemical reactions.

Chemical Reactions and Properties

Isovaleraldehyde participates in a variety of chemical reactions, including condensation, polymerization, and oxidation reactions. These reactions are essential for producing a wide range of chemical products and intermediates. The compound's reactivity is largely determined by the aldehyde functional group, which makes it a valuable reactant in organic synthesis.

Physical Properties Analysis

The physical properties of isovaleraldehyde, such as boiling point, melting point, density, and solubility, are important for its handling, storage, and application in different industrial processes. These properties are influenced by its molecular structure and determine the conditions under which isovaleraldehyde can be used effectively.

Chemical Properties Analysis

Isovaleraldehyde's chemical properties, including acidity, reactivity, and stability, define its behavior in chemical reactions and its compatibility with various reactants and solvents. Understanding these properties is essential for the safe and efficient use of isovaleraldehyde in chemical synthesis and industrial applications.

  • (Bahmanpour et al., 2014): A critical review of formaldehyde production processes, relevant due to isovaleraldehyde's role in similar industrial chemical syntheses.
  • (Durand et al., 2004): Insights into lipid chemistry and the synthesis of complex compounds, highlighting the importance of aldehyde intermediates.
  • (Fenouillot et al., 2010): Review on polymers from renewable resources, demonstrating the potential applications of isovaleraldehyde-derived materials.
  • (Nishida et al., 1981): A review of process synthesis that can provide context for the synthesis and application of isovaleraldehyde in chemical engineering.

Scientific Research Applications

  • UV/TiO2 Photocatalysis

    • Application : Isovaleraldehyde is used in the study of photocatalytic degradation in gas phase .
    • Method : The process involves coating catalytic walls with a thin layer of titanium dioxide under near ultraviolet (UV) irradiation . The removal capacity is compared at different continuous reactors: a photocatalytic cylindrical reactor, planar reactor, and pilot unit .
    • Results : The results show that laboratory results can be useful for reactor design and scale-up. The flow rate increases lead to the removal capacity increases also .
  • Pharmaceuticals

    • Application : Isovaleraldehyde acts as a reagent in the preparation of active pharmaceutical ingredient (API) products .
  • Perfumes

    • Application : Isovaleraldehyde’s strong aroma makes it useful (in small amounts) as a perfume component .
  • Pesticides

    • Application : Isovaleraldehyde is used as a reagent for the production of pesticides .
  • Food Industry

    • Application : Isovaleraldehyde is found in low concentrations in many types of food .
  • Wine Aroma

    • Application : Isovaleraldehyde serves as an internal standard for the determination of wine aroma carbonyl compounds with 5-8 carbon atoms .
  • Photochemical Smog

    • Application : As a volatile organic compound (VOC), Isovaleraldehyde can contribute to photochemical smog when released into the atmosphere .
  • Flavoring Agent

    • Application : Isovaleraldehyde is a flavoring agent that can be used in confectionery, tobacco, and other foodstuffs, toothpastes and the like . It is described as imparting a creamy, dairy, vanilla chocolate and berry flavor .
  • Natural Oils

    • Application : Isovaleraldehyde is a pungent liquid that occurs in natural oils such as orange, lemon, peppermint, and eucalyptus .
  • Chemical Synthesis

    • Application : Isovaleraldehyde can be synthesized in several ways, including the oxidation of isoamyl alcohol with Na 2 Cr 2 O7 and H 2 SO4, the hydroformylation of isobutene, the isomerization of 3-methyl-3-butene-1-ol catalyzed by CuO–ZnO, and the reaction between isobutene and formaldehyde .
  • Flavorant Additive

    • Application : According to IFF, isovaleraldehyde is used as a food flavorant additive .
  • Intermediate in Chemical Manufacturing

    • Application : Isovaleraldehyde is used as an intermediate in the manufacture of various chemicals, including pharmaceuticals, flavors, and fragrances .

Safety And Hazards

Isovaleraldehyde is low in general acute toxicity after oral, dermal, or inhalation exposure . It is clearly irritating to the eyes and is strongly irritant to the skin under occlusive conditions . It is also highly flammable .

Relevant Papers A recent paper reported the neuroprotective effect of isovaleraldehyde accompanied with upregulation of BDNF and CREB phosphorylation via the PKA pathway . Another paper reported the study of the degradation of isovaleraldehyde by UV/TiO2 photocatalysis in gas phase in three different continuous reactors .

properties

IUPAC Name

3-methylbutanal
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InChI

InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3
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InChI Key

YGHRJJRRZDOVPD-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CC=O
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Molecular Formula

C5H10O
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DSSTOX Substance ID

DTXSID1021619
Record name 3-Methylbutanal
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Molecular Weight

86.13 g/mol
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Physical Description

Isovaleraldehyde is a colorless liquid with a weak suffocating odor. Floats on water. Produces an irritating vapor. (USCG, 1999), Liquid, Colorless liquid with a pungent odor like apples; [Merck Index], COLOURLESS LIQUID WITH PUNGENT ODOUR., colourless to yellow liquid with a fruity, fatty, animal, almond odour
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Boiling Point

198.5 °F at 760 mmHg (USCG, 1999), 92.5 °C, 90.00 to 93.00 °C. @ 760.00 mm Hg
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Flash Point

55 °F (est.) (USCG, 1999), 48 °F (9 °C) open cup, -3 °C c.c.
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Solubility

Slightly soluble in water; soluble in ethanol, ethyl ether, Miscible with alcohol, ether, SOL IN PROPYLENE GLYCOL AND OILS, In water, 1,400 mg/L at 20 °C, 14 mg/mL at 20 °C, Solubility in water, g/100ml: 2 (poor), soluble in water
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Density

0.785 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7977 g/cu cm at 20 °C, Relative density (water = 1): 0.8, 0.795-0.815 (20°/20°)
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Vapor Density

2.96 (Air = 1), Relative vapor density (air = 1): 3.0
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Vapor Pressure

50.0 [mmHg], 50 mm Hg at approx 25 °C, Vapor pressure, kPa at 20 °C: 6.1
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Mechanism of Action

...inhibits oxidation of other mitochondrial substrates, including acetaldehyde, ...Isovaleraldehyde is also a degradation product of leucine that is associated with hepatic encephalopathy.
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Product Name

Isovaleraldehyde

Color/Form

Colorless liquid

CAS RN

590-86-3, 26140-47-6
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Melting Point

-60 °F (USCG, 1999), -51 °C
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Record name 3-METHYLBUTANAL
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Synthesis routes and methods I

Procedure details

The autoclave was charged with 350 ml of a dioctyl phthalate solution containing 4.0 mg (0.00054 mml) of Rh4 (CO)12 and 0.173 g (0.856 mml) of ##STR23## and with 130 g (1.512 moles) of 2-methyl-1-buten-4ol. After thoroughly purging the autoclave with a mixed H2 /CO gas (1/1 in molar ratio), the reaction was carried out at a pressure of 140 kg/cm2 (absolute pressure) resulting from a mixed H2 /CO gas (1/1 in molar ratio) and at a temperature of 100° C., with stirring, for 4 hours. After the reaction, a very small amount of the reaction mixture was taken out and analyzed by gas chromatography, to show that 0.045 mole of the 2-methyl-1-buten-4-ol remained unreacted (the conversion being 97%), that the yield of 2-hydroxy-4-methyltetrahydropyran was 1.320 moles, and that the yields of 2-methyl-2-buten-4-ol and isovaleraldehyde were 0.058 and 0.073 mole, respectively.
Quantity
0.045 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The procedure of example 2 is repeated, i.e. 1125 kg/h of aldehyde are introduced and the total amount of 220 kg/h of O2 is introduced in the first stage, but 3-methylbutanal is used instead of valeraldehyde. The 3-methylbutanal is obtained by hydroformylation of isobutene and purified by distillation. It comprises at least 99% by weight of 3-methylbutanal. For the start-up, the reactor is filled with 3-methylbutyric acid rather than with valeric acid.
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isovaleraldehyde
Reactant of Route 2
Isovaleraldehyde
Reactant of Route 3
Isovaleraldehyde
Reactant of Route 4
Isovaleraldehyde
Reactant of Route 5
Isovaleraldehyde
Reactant of Route 6
Isovaleraldehyde

Citations

For This Compound
6,910
Citations
PC Guo, ZZ Bao, XX Ma, Q Xia, WF Li - Biochimica et Biophysica Acta (BBA …, 2014 - Elsevier
Saccharomyces cerevisiae Gre2 (EC1.1.1.283) serves as a versatile enzyme that catalyzes the stereoselective reduction of a broad range of substrates including aliphatic and aromatic …
Number of citations: 34 www.sciencedirect.com
J Palau, AA Assadi, JM Penya-Roja, A Bouzaza… - … of Photochemistry and …, 2015 - Elsevier
… Photocatalytic treatment of an isovaleraldehyde and isovaleric acid mixture showed a clear … of isovaleraldehyde. Dielectric barrier discharge treatment of isovaleraldehyde showed an …
Number of citations: 46 www.sciencedirect.com
T Yoda, Y Yamada, Y Chounan - Biophysical Chemistry, 2021 - Elsevier
… In this study, we report how thermal stress can affect isovaleraldehyde (IVA) flavor compound-containing membranes. We revealed that (1) IVA-containing lipid vesicles are large and …
Number of citations: 6 www.sciencedirect.com
CK Shu, BD Mookherjee, HA Bondarovich… - Journal of Agricultural …, 1985 - ACS Publications
Characterization of the reaction of isovaleraldehyde and ammonium sulfide by gas chromatography-mass spectrometry revealedseveral components including the characteristic fried …
Number of citations: 42 pubs.acs.org
JF Wilkinson - Epidemiology & Infection, 1940 - cambridge.org
… isovaleraldehyde were produced. This was redistilled yielding two fractions: (a) a constant boiling mixture of isovaleraldehyde … , and (6) almost pure isovaleraldehyde boiling 88-95 C. …
Number of citations: 5 www.cambridge.org
JN Cameron, MJ Carlile - Journal of cell science, 1981 - journals.biologists.com
… [ 3 H] isovaleraldehyde was displaced by unlabelled isovaleraldehyde and by a number of chemically … Some other chemotactic agents did not displace [ 3 H]isovaleraldehyde, and these …
Number of citations: 35 journals.biologists.com
F Molinari, F Aragozzini, JMS Cabral… - Enzyme and microbial …, 1997 - Elsevier
A membrane bioreactor was developed to perform an extractive bioconversion aimed at the production of isovaleraldehyde by isoamyl alcohol oxidation with whole cells of …
Number of citations: 62 www.sciencedirect.com
AA Assadi, A Bouzaza, C Vallet, D Wolbert - Chemical Engineering Journal, 2014 - Elsevier
… Removal of isovaleraldehyde from air was investigated … , the inlet concentration of isovaleraldehyde and the relative humidity. … Thus, its contribution to the removal of …
Number of citations: 81 www.sciencedirect.com
AA Assadi, J Palau, A Bouzaza, D Wolbert - … Engineering Research and …, 2013 - Elsevier
An investigation of isovaleraldehyde (ISOV) photocatalytic oxidation was conducted at initial concentrations ranging from 25 to 150mg/m 3 and different relative humidities (5–90% RH) …
Number of citations: 46 www.sciencedirect.com
AA Assadi, A Bouzaza, D Wolbert, P Petit - Environmental Science and …, 2014 - Springer
… Then, liquid isovaleraldehyde is heated, vaporized, and mixed with a zero-air flow … isovaleraldehyde mixture is sampled and diluted twice in order to reach the targeted …
Number of citations: 47 link.springer.com

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